molecular formula C16H14BrClN4O2S B4569785 N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Cat. No.: B4569785
M. Wt: 441.7 g/mol
InChI Key: AOLQRNNNJCKCST-UFWORHAWSA-N
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Description

N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a useful research compound. Its molecular formula is C16H14BrClN4O2S and its molecular weight is 441.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furyl}methylene)-3-methyl-5-(methylthio)-4H-1,2,4-triazol-4-amine is 439.97094 g/mol and the complexity rating of the compound is 464. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Studies on similar triazole derivatives have revealed their potential in antimicrobial applications. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good to moderate activities against test microorganisms (Bektaş et al., 2010).

Photoacid Generation in Photoresist Formulations

Compounds similar to the one have been used as photoacid generators in photoresist formulations, crucial for lithographic processes in semiconductor manufacturing. Pohlers et al. (1997) investigated the photochemistry and photophysics of bis(trichloromethyl)-1,3,5-triazines, which are used as photoacid generators, highlighting their role in the development of advanced photoresist materials (Pohlers et al., 1997).

Halogen Bonding in Ligand-Receptor Interactions

Halogen bonding is a critical interaction in the design of ligands for receptor targeting, which can be applied in drug design and biochemical receptor studies. He et al. (2020) explored the halogen bonding between a ligand and the pyruvate dehydrogenase complex E1 component, providing insights into how similar compounds might interact with biological targets (He et al., 2020).

Properties

IUPAC Name

(E)-1-[5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl]-N-(3-methyl-5-methylsulfanyl-1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN4O2S/c1-10-20-21-16(25-2)22(10)19-8-12-4-5-13(24-12)9-23-15-6-3-11(17)7-14(15)18/h3-8H,9H2,1-2H3/b19-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLQRNNNJCKCST-UFWORHAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=C(C=C3)Br)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 2
Reactant of Route 2
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 3
Reactant of Route 3
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 4
Reactant of Route 4
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 5
Reactant of Route 5
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
Reactant of Route 6
Reactant of Route 6
N-((E)-1-{5-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-METHYL-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

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